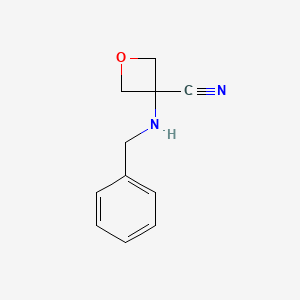

3-(Benzylamino)oxetane-3-carbonitrile

Beschreibung

Significance of Small Ring Heterocycles in Chemical Biology

Small ring heterocycles, such as oxetanes, are increasingly utilized in drug discovery programs. researchgate.net These structures are recognized for their ability to introduce three-dimensionality, a desirable trait in modern drug design that can lead to improved target selectivity and better pharmacokinetic profiles. nih.gov Their low molecular weight and high polarity make them attractive for modulating the physicochemical properties of molecules. nih.gov The incorporation of these rings can beneficially influence aqueous solubility, metabolic stability, and lipophilicity. acs.orgresearchgate.net

Oxetane (B1205548) Motifs in Modern Drug Discovery: Strategic Advantages and Design Principles

Oxetanes, four-membered cyclic ethers, have garnered significant interest in medicinal chemistry. nih.govnih.gov They are increasingly employed as strategic design elements to fine-tune the properties of drug candidates. nih.govacs.org The unique structural and electronic features of the oxetane ring offer several advantages in drug design, including their use as bioisosteres for commonly employed functional groups like gem-dimethyl and carbonyl groups. acs.orgresearchgate.net

The application of oxetanes in drug discovery has seen a significant rise in recent years. researchgate.net While the oxetane ring is present in the well-known anticancer drug paclitaxel (B517696) (Taxol), its deliberate and strategic use as a modular building block in medicinal chemistry is a more recent development. nih.govbeilstein-journals.org Pioneering work demonstrated that 3-substituted oxetanes could serve as effective isosteric replacements for carbonyl and gem-dimethyl groups, which spurred a wider adoption of this motif in drug design programs. researchgate.netbeilstein-journals.org The development of new synthetic methodologies has also facilitated the incorporation of diverse oxetane structures into complex molecules. acs.orgbeilstein-journals.org

The incorporation of an oxetane moiety can have a profound impact on the physicochemical and pharmacokinetic properties of a molecule. researchgate.netresearchgate.net These changes are often beneficial for developing drug candidates with improved "drug-like" properties. acs.org The magnitude of these effects is dependent on the structural context of the molecule. researchgate.netresearchgate.net

Oxetanes are valued for their ability to increase the polarity and three-dimensionality of a molecule. nih.govresearchgate.net The presence of the oxygen atom in the four-membered ring imparts a significant dipole moment, contributing to increased polarity. nih.govacs.org The sp³-hybridized carbon atoms of the oxetane ring introduce a non-planar, three-dimensional structure, which is a departure from the often flat aromatic structures prevalent in many drug candidates. nih.govnih.gov This increased three-dimensionality can lead to better binding interactions with biological targets and can provide access to unexplored chemical space. nih.govacs.org

A key advantage of incorporating oxetanes into drug candidates is the potential for enhanced metabolic stability. acs.orgresearchgate.net Oxetanes can be used to replace metabolically labile groups, such as gem-dimethyl groups, thereby blocking sites of oxidative metabolism without significantly increasing lipophilicity. nih.govacs.org The oxetane ring itself is generally stable to metabolic degradation, although its stability can be influenced by substitution patterns. nih.gov For instance, 3,3-disubstituted oxetanes tend to be more stable. nih.gov In some cases, oxetanes can direct metabolism towards pathways that are less prone to drug-drug interactions. researchgate.net

Interactive Table: Impact of Oxetane Incorporation on Molecular Properties

| Property | Effect of Oxetane Incorporation | Rationale |

| Polarity | Increased | Introduction of a polar ether linkage within a strained ring system. nih.govresearchgate.net |

| Three-Dimensionality | Increased | Non-planar, sp³-rich scaffold. nih.govnih.gov |

| Metabolic Stability | Generally Enhanced | Can block metabolically vulnerable sites and is often resistant to degradation. nih.govacs.org |

| Aqueous Solubility | Generally Increased | Increased polarity and hydrogen bond accepting capability. acs.orgnih.gov |

| Lipophilicity (LogP) | Generally Decreased | Replacement of non-polar groups with the more polar oxetane ring. researchgate.netacs.org |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(benzylamino)oxetane-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c12-7-11(8-14-9-11)13-6-10-4-2-1-3-5-10/h1-5,13H,6,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBAZJRCFQHYLNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C#N)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40567102 | |

| Record name | 3-(Benzylamino)oxetane-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40567102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138650-20-1 | |

| Record name | 3-(Benzylamino)oxetane-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40567102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Chemical Compound: 3 Benzylamino Oxetane 3 Carbonitrile

The this compound Scaffold: A Focus for Academic Inquiry

Within the broader class of oxetane-containing molecules, the this compound scaffold represents a key building block for further chemical exploration. This particular structure is of significant interest due to the versatile reactivity of its constituent functional groups: the secondary amine, the nitrile, and the oxetane ring itself.

The synthesis of this scaffold and its derivatives often starts from the commercially available oxetan-3-one. chemrxiv.org A well-established method for the introduction of both the amino and cyano groups at the 3-position is the Strecker synthesis. wikipedia.org This one-pot, three-component reaction involves the treatment of a ketone (in this case, oxetan-3-one) with an amine (benzylamine) and a source of cyanide (such as trimethylsilyl (B98337) cyanide). chemrxiv.org While the direct synthesis of this compound is not extensively detailed in peer-reviewed literature, the successful synthesis of its close analog, 3-(dibenzylamino)oxetane-3-carbonitrile, via this method has been reported. chemrxiv.org This suggests a viable and efficient route to the title compound.

The academic inquiry into the this compound scaffold is driven by its potential as a precursor to novel, medicinally relevant molecules. For instance, the nitrile group can be hydrolyzed to a carboxylic acid, yielding an oxetane-based alpha-amino acid. These unnatural amino acids can be incorporated into peptides or used as chiral building blocks in the synthesis of more complex molecules. The benzyl (B1604629) group on the amine can serve as a protecting group that can be removed under various conditions to reveal the primary amine for further functionalization.

The stability of the oxetane ring under various reaction conditions is a critical aspect of its utility. Studies on related 3,3-disubstituted oxetanes have shown a remarkable tolerance to a range of synthetic transformations, including oxidations, reductions, and C-C bond-forming reactions, under optimized conditions that avoid strongly acidic environments which can promote ring-opening. rsc.orgchemrxiv.org

Below is a table summarizing the key properties and synthetic access to the this compound scaffold.

| Property | Description |

| Molecular Formula | C11H12N2O |

| Key Functional Groups | Oxetane, Secondary Amine, Nitrile |

| Primary Synthetic Route | Strecker synthesis from oxetan-3-one, benzylamine (B48309), and a cyanide source. |

| Key Precursor | Oxetan-3-one |

| Potential Applications | Precursor to oxetane-based amino acids and other medicinally relevant scaffolds. |

The continued exploration of the synthesis and reactivity of the this compound scaffold and its derivatives is poised to provide valuable insights and new molecular tools for the advancement of medicinal chemistry and drug discovery.

Foundational Approaches to Oxetane Ring Construction

The synthesis of the strained four-membered oxetane ring requires specific strategies to overcome the inherent ring strain. The two primary approaches involve the formation of either a carbon-oxygen (C-O) or a carbon-carbon (C-C) bond as the final ring-closing step. chemrxiv.orgacs.org

Carbon-Oxygen Bond Forming Cyclization Strategies

The most prevalent method for constructing the oxetane ring through C-O bond formation is the intramolecular Williamson etherification. acs.orgbeilstein-journals.org This reaction typically involves a 1,3-halohydrin or a related substrate with a leaving group at one end and a hydroxyl group at the other. In the presence of a base, the hydroxyl group is deprotonated to form an alkoxide, which then displaces the leaving group in an intramolecular SN2 reaction to yield the oxetane ring. acs.org

Key factors influencing the success of this strategy include the choice of base, solvent, and leaving group. Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly employed. acs.org The efficiency of the cyclization can be highly substrate-dependent. researchgate.net

| Precursor Type | Reagents | General Outcome | Reference |

| 1,3-Halohydrin | Base (e.g., NaH, KOH) | Oxetane | acs.org |

| 1,3-Diol (via monotosylation) | TsCl, Base (e.g., NaH) | Oxetane | acs.org |

| Epoxy alcohol ring opening | Nucleophile, then cyclization | Substituted Oxetane | beilstein-journals.org |

This table provides a generalized overview of C-O bond forming strategies for oxetane synthesis.

Carbon-Carbon Bond Forming Cyclization Strategies

While less common than C-O bond formation, C-C bond forming cyclizations offer alternative routes to the oxetane skeleton. These methods often involve the formation of a bond between the C2 and C3 or C3 and C4 positions of the final oxetane ring. chemrxiv.orgbeilstein-journals.org One such approach involves the rhodium-catalyzed O-H insertion and C-C bond-forming cyclization. mdpi.com Another strategy is the Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, which directly forms the oxetane ring through the simultaneous formation of two C-C bonds and a C-O bond. researchgate.net

| Reaction Type | Key Reagents/Conditions | General Outcome | Reference |

| Paternò-Büchi Reaction | Carbonyl, Alkene, UV light | Substituted Oxetane | researchgate.net |

| Rhodium-Catalyzed Cyclization | Diazo compound, Rh catalyst | Functionalized Oxetane | mdpi.com |

This table summarizes key C-C bond forming strategies for constructing the oxetane ring.

Specialized Synthetic Routes to 3-Substituted Oxetane-3-carbonitriles

The synthesis of highly functionalized oxetanes, such as this compound, often utilizes a pre-formed oxetane building block that is subsequently elaborated. Oxetan-3-one has emerged as a versatile and crucial synthon for this purpose. acs.orgorganic-chemistry.org

Employment of Oxetan-3-one as a Key Synthon

Oxetan-3-one is a commercially available or readily synthesized cyclic ketone that serves as an excellent starting point for introducing substituents at the C3 position. acs.orgnih.gov Its ketone functionality allows for a wide range of classical carbonyl chemistry to be applied, providing access to a diverse array of 3-substituted and 3,3-disubstituted oxetanes. chemrxiv.orgorganic-chemistry.org

Introduction of the Benzylamino Group

The benzylamino group can be introduced at the C3 position of oxetan-3-one through several methods. One of the most direct and efficient is a three-component Strecker synthesis. chemrxiv.orgwikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com This reaction involves the condensation of oxetan-3-one with benzylamine to form an intermediate iminium ion.

Strategies for Carbonitrile Incorporation

The carbonitrile group is concurrently introduced in the aforementioned Strecker synthesis. Following the in situ formation of the iminium ion from oxetan-3-one and benzylamine, a cyanide source, such as trimethylsilyl cyanide (TMSCN), is added. chemrxiv.orgmasterorganicchemistry.com The cyanide anion attacks the electrophilic carbon of the iminium ion, resulting in the formation of the desired α-aminonitrile, in this case, this compound. masterorganicchemistry.commasterorganicchemistry.com

The Strecker synthesis offers a convergent and atom-economical route to α-aminonitriles. wikipedia.orgmasterorganicchemistry.com The reaction is typically performed under neutral or mildly acidic conditions to facilitate imine formation. wikipedia.org

| Starting Material | Reagents | Product | Reaction Type | Reference |

| Oxetan-3-one | 1. Benzylamine2. Trimethylsilyl cyanide (TMSCN) | This compound | Strecker Synthesis | chemrxiv.orgmasterorganicchemistry.com |

| Oxetan-3-one | 1. Dibenzylamine2. Trimethylsilyl cyanide (TMSCN) | 3-(Dibenzylamino)oxetane-3-carbonitrile | Strecker Synthesis | chemrxiv.org |

This table illustrates the application of the Strecker synthesis for the preparation of 3-amino-3-carbonitrile substituted oxetanes.

The synthesis of this compound showcases a powerful strategy in modern organic synthesis, where a key building block, oxetan-3-one, is efficiently transformed into a highly functionalized molecule of interest for pharmaceutical and medicinal chemistry applications. The convergence of foundational ring-construction principles and specialized functionalization reactions enables access to this and other novel oxetane derivatives.

Enantioselective and Diastereoselective Synthesis of Chiral Analogs

The creation of stereochemically defined analogs of this compound is of significant interest for the development of novel therapeutic agents. While direct enantioselective methods for this specific compound are not extensively documented, analogous asymmetric syntheses of related oxetane derivatives provide a strategic blueprint.

One promising approach involves the asymmetric Strecker reaction, a well-established method for synthesizing chiral α-aminonitriles from ketones. chemistrysteps.comnih.gov In this context, 3-oxetanone (B52913) would serve as the ketone precursor. The reaction proceeds via the formation of an imine with benzylamine, followed by the enantioselective addition of a cyanide source, such as trimethylsilyl cyanide (TMSCN), catalyzed by a chiral catalyst. nih.govrsc.org Various catalytic systems, including chiral metal complexes and organocatalysts, have been successfully employed for the asymmetric cyanation of ketimines. researchgate.netchemrxiv.orgacs.org The choice of a suitable chiral ligand or catalyst is crucial for achieving high enantioselectivity.

Another strategy for accessing chiral oxetane derivatives involves the catalytic asymmetric nucleophilic ring-opening of 3-substituted oxetanes. acs.org While this method typically introduces chirality at a different position, it highlights the utility of chiral Brønsted acids and other catalysts in manipulating the oxetane scaffold. acs.orgnih.gov Furthermore, the synthesis of chiral spiro-oxetanes through catalytic asymmetric reactions offers another avenue for introducing stereocenters. researchgate.netnih.govrsc.orgrsc.orgoaepublish.com

Diastereoselective approaches can be envisioned when starting with a chiral precursor or employing a chiral auxiliary. For instance, using an enantiomerically pure amine in a Strecker-type reaction with 3-oxetanone could lead to the diastereoselective formation of the corresponding α-aminonitrile. chemistrysteps.com

Below is a table summarizing potential chiral catalysts for the asymmetric synthesis of 3-amino-3-cyanooxetane derivatives based on analogous reactions.

| Catalyst Type | Example Catalyst/System | Potential Application | Key Features |

| Chiral Metal Complexes | Titanium-cinchona alkaloid complexes | Asymmetric cyanation of the N-benzylimine of 3-oxetanone | High enantioselectivity for Strecker reactions of ketimines. nih.gov |

| Ruthenium-BINAP/amino acid complexes | Asymmetric cyanation of α-ketimino esters | Effective for creating α-nitrogen-substituted quaternary chiral centers. researchgate.netchemrxiv.org | |

| Organocatalysts | Chiral thiourea (B124793) derivatives | Asymmetric Strecker reaction | Bifunctional activation of both the imine and the cyanide source. mdpi.com |

| Chiral phosphoric acids | Desymmetrization of oxetanes | Can be used for asymmetric ring-opening or cyclization reactions. researchgate.netnih.gov | |

| Chiral Auxiliaries | (S)-α-phenylethylamine | Diastereoselective Strecker reaction | Use of a chiral amine to direct the stereochemical outcome. chemistrysteps.com |

Post-Synthetic Derivatization and Scaffold Functionalization

The presence of three distinct functional moieties—the benzyl group, the oxetane ring, and the nitrile group—in this compound offers a rich platform for chemical diversification.

Chemical Transformations of the Benzyl Group

The N-benzyl group often serves as a protecting group for the amine functionality and can be removed to allow for further derivatization. Several methods are available for the debenzylation of amines.

Catalytic Hydrogenolysis: This is a widely used method for N-debenzylation. rsc.orgox.ac.ukillinois.edu The reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C) or palladium hydroxide (B78521) on carbon (Pearlman's catalyst), under a hydrogen atmosphere. illinois.edunih.govsemanticscholar.orgresearchgate.net Transfer hydrogenolysis, using hydrogen donors like ammonium (B1175870) formate, offers a milder alternative to gaseous hydrogen. rsc.orgacs.orgnih.gov The selectivity of this method is generally good, although the presence of other reducible functional groups, such as nitriles, needs to be considered. nacatsoc.orgrsc.orgresearchgate.net

Oxidative Cleavage: Oxidative methods provide an alternative to hydrogenolysis. Reagents like ceric ammonium nitrate (B79036) (CAN) can chemoselectively cleave N-benzyl groups from tertiary amines, often in the presence of other sensitive functionalities like N-benzyl amides and O-benzyl ethers. libretexts.orgrsc.org Other oxidative systems, such as those involving alkali metal bromides, have also been reported for the debenzylation of N-benzyl amides. researchgate.net Electrochemical methods are also emerging as a green alternative for the oxidative cleavage of benzyl C-N bonds. rsc.org

The following table outlines common debenzylation methods and their typical conditions.

| Method | Reagents and Conditions | Selectivity/Compatibility |

| Catalytic Hydrogenolysis | Pd/C, H₂ | May also reduce nitriles. nih.gov |

| Transfer Hydrogenolysis | Pd/C, Ammonium Formate | Milder conditions, good for sensitive substrates. rsc.orgacs.orgnih.gov |

| Oxidative Cleavage | Ceric Ammonium Nitrate (CAN) | Chemoselective for N-benzyl amines over O-benzyl ethers. libretexts.orgrsc.org |

| Oxidative Debenzylation | Alkali Metal Bromide/Oxidant | Effective for N-benzyl amides. researchgate.net |

| Electrochemical Oxidation | Metal-free, electrochemical cell | Green chemistry approach. rsc.org |

Modifications of the Oxetane Ring System

The four-membered oxetane ring is characterized by significant ring strain, which dictates its reactivity. While 3,3-disubstituted oxetanes are generally more stable than other substitution patterns, they can still undergo ring-opening reactions, particularly under acidic conditions. nih.govacs.orgmagtech.com.cn

Ring-Opening Reactions: The presence of an internal nucleophile, such as the amino group at the 3-position, can facilitate intramolecular ring-opening under acidic catalysis. nih.govacs.org The outcome of such reactions would depend on the specific reaction conditions and the nature of any external nucleophiles present. acs.org Lewis acids can also promote the ring-opening of oxetanes. acs.org

Nucleophilic Substitution: While the C3 position is quaternary, reactions at the C2 and C4 positions of the oxetane ring are possible. Nucleophilic attack at these positions, often activated by an acid, would lead to ring-opened products. acs.org

The stability of the oxetane ring in this compound under various reaction conditions is a critical consideration for its use as a synthetic building block. chemrxiv.orgacs.org

Reactivity and Functionalization of the Nitrile Moiety

The nitrile group is a versatile functional handle that can be transformed into a variety of other functionalities.

Reduction to Primary Amines: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.comresearchgate.netchemguide.co.ukorganic-chemistry.org Catalytic hydrogenation with metal catalysts such as palladium, platinum, or nickel is another common method, often employed in industrial settings. chemistrysteps.comchemguide.co.uk Care must be taken to avoid concomitant debenzylation or oxetane ring opening.

Hydrolysis to Amides and Carboxylic Acids: Nitriles can be hydrolyzed under acidic or basic conditions to first form amides and then, upon further reaction, carboxylic acids. chemistrysteps.comnih.govmasterorganicchemistry.compearson.com The hydrolysis of α-aminonitriles is a key step in the Strecker synthesis of amino acids. nih.govmasterorganicchemistry.compearson.com The conditions for hydrolysis need to be carefully controlled to prevent the degradation of the oxetane ring, with basic conditions often being more compatible. chemrxiv.org

Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the electrophilic carbon of the nitrile to form, after hydrolysis of the intermediate imine, a ketone. libretexts.orgnih.govlibretexts.orgquimicaorganica.org This reaction allows for the introduction of a new carbon-carbon bond.

Cycloaddition Reactions: Nitriles can participate in cycloaddition reactions. For example, 1,3-dipolar cycloadditions with nitrile oxides can lead to the formation of isoxazole (B147169) rings. nih.govnih.gov This reactivity opens up possibilities for the synthesis of novel heterocyclic systems fused to or substituted with the oxetane moiety.

The table below summarizes key transformations of the nitrile group.

| Transformation | Reagents and Conditions | Product |

| Reduction | LiAlH₄ or H₂/Pd, Pt, or Ni | Primary amine |

| Hydrolysis | H₃O⁺ or OH⁻, heat | Amide, then Carboxylic acid |

| Organometallic Addition | Grignard or Organolithium reagents, then H₃O⁺ | Ketone |

| Cycloaddition | Nitrile oxides | Isoxazole |

Chemical Reactivity and Reaction Mechanisms of 3 Benzylamino Oxetane 3 Carbonitrile

Ring-Opening Dynamics of the Oxetane (B1205548) Heterocycle

The inherent ring strain of the oxetane moiety, estimated to be around 25.5 kcal/mol, makes it susceptible to ring-opening reactions, particularly under acidic conditions or via nucleophilic attack. bohrium.comresearchgate.net The substitution at the 3-position with both an amino and a cyano group influences the regioselectivity and feasibility of these reactions.

Acid-Catalyzed Ring Opening Processes

The oxetane ring of 3,3-disubstituted oxetanes is known to be sensitive to strong acidic conditions, which facilitate ring-opening and can lead to the formation of unwanted byproducts. chemrxiv.orgnih.gov For 3-(benzylamino)oxetane-3-carbonitrile, acid-catalyzed ring opening is an expected and significant reaction pathway.

The mechanism commences with the protonation of the oxetane oxygen atom, which significantly enhances the electrophilicity of the ring carbons (C2 and C4) by creating a good leaving group (a hydroxyl group). This is followed by the nucleophilic attack of a counter-ion or solvent molecule at one of the methylene (B1212753) carbons adjacent to the oxygen. Given the steric hindrance at the quaternary C3 carbon, the attack is anticipated to occur at the less substituted C2 or C4 positions. This process results in the cleavage of a C-O bond and relieves the ring strain.

Under aqueous acidic conditions, this would lead to the formation of a diol. For instance, treatment with a strong acid like HCl would likely lead to decomposition or the formation of a chlorohydrin. nih.gov The presence of the benzylamino group could also play a role, potentially becoming protonated under acidic conditions, which might influence the electronic nature and stability of any intermediates. A comprehensive study on various 3,3-disubstituted oxetanes highlighted that acidic catalysis is a primary cause of unwanted side reactions, limiting the use of acidic mediators for transformations on other parts of the molecule. chemrxiv.org

Table 1: Predicted Products of Acid-Catalyzed Ring Opening

| Reagent | Conditions | Predicted Major Product(s) |

|---|---|---|

| HCl (aq) | Heating | 1-Chloro-2-(hydroxymethyl)-2-(benzylamino)propan-2-carbonitrile and/or decomposition products |

Base-Catalyzed Ring Opening Processes

In contrast to acid-catalyzed reactions, the oxetane ring is generally stable under basic conditions. chemrxiv.orgopenstax.org Strong bases are less effective at promoting the ring-opening of oxetanes compared to epoxides. openstax.org This stability allows for chemical manipulations of other functional groups within the molecule without compromising the integrity of the four-membered ring.

For this compound, the oxetane ring is expected to be tolerant to a range of basic reagents. For example, basic hydrolysis of the nitrile group can be achieved without significant ring-opening. chemrxiv.org This robustness under basic conditions is a key feature for the synthetic utility of this class of compounds. Strong bases could potentially deprotonate the secondary amine, but this does not typically lead to the cleavage of the oxetane C-O bonds.

Nucleophilic Attack and Subsequent Rearrangements

The carbon atoms of the oxetane ring are electrophilic and can be attacked by nucleophiles, leading to ring-opening. This reactivity is a cornerstone of the chemistry of 3-aminooxetanes, which have been described as versatile 1,3-amphoteric molecules. nih.govlibretexts.org The amino group can act as an internal nucleophile or can direct the attack of external nucleophiles.

In the context of this compound, the benzylamino group itself can act as a nucleophile. More commonly, the oxetane ring acts as an electrophile. The presence of both a nucleophilic nitrogen and electrophilic ring carbons allows for participation in annulation reactions. For instance, 3-aminooxetanes can undergo formal [3+2] cycloadditions with various partners, where the oxetane provides a three-atom fragment. nih.govresearchgate.net

Nucleophilic attack by an external nucleophile would likely occur at one of the less sterically hindered methylene carbons (C2 or C4) of the oxetane ring in an SN2 fashion. This would result in a 1,3-disubstituted propane (B168953) derivative. The regioselectivity of this attack can be influenced by both steric and electronic factors. magtech.com.cn

Rearrangements involving the oxetane ring in this specific molecule are not well-documented. However, in related systems, acid-catalyzed deprotection of a tert-butyl ester on a functionalized oxetane has been shown to trigger ring-opening by an internal nucleophile, leading to the formation of a tetrahydropyranone. nih.gov This suggests that under certain conditions, intramolecular reactions leading to rearrangements could be possible for derivatives of this compound.

Reactivity of the Nitrile Functionality

Addition Reactions to the Nitrile Group

The carbon atom of the nitrile group is electrophilic and can be attacked by various nucleophiles. openstax.orgchemistrysteps.com

Hydrolysis: The nitrile can be hydrolyzed to either a carboxylic acid or an amide. Basic hydrolysis is particularly effective for 3,3-disubstituted oxetanes as it avoids the acid-catalyzed ring-opening of the oxetane. chemrxiv.org Heating with an aqueous base like sodium hydroxide (B78521) would convert the nitrile to a carboxylate salt, which upon acidic workup would yield 3-(benzylamino)oxetane-3-carboxylic acid. chemrxiv.orglibretexts.org Acid-catalyzed hydrolysis is also possible but carries the significant risk of oxetane ring cleavage. chemrxiv.orglibretexts.org

Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile group to form, after hydrolysis of the intermediate imine, a ketone. magtech.com.cn For example, reaction with methylmagnesium bromide would be expected to yield 3-acetyl-3-(benzylamino)oxetane after workup. The stability of the oxetane ring to these strongly basic and nucleophilic reagents is a critical consideration. Studies on related 3,3-disubstituted oxetanes have shown that Grignard reactions can be performed while keeping the oxetane ring intact, although careful temperature control may be necessary. nih.gov

Table 2: Representative Addition Reactions of the Nitrile Group

| Reagent | Conditions | Product after Workup |

|---|---|---|

| 1. NaOH (aq), Δ2. H₃O⁺ | Basic Hydrolysis | 3-(Benzylamino)oxetane-3-carboxylic acid |

Reduction and Oxidation Reactions of the Nitrile

Reduction: The nitrile group can be reduced to a primary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. openstax.orgumaine.edu

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful reducing agent capable of converting nitriles to primary amines. researchgate.netumaine.edulibretexts.org However, its use with oxetane-containing molecules requires caution. Studies have shown that LiAlH₄ can cause decomposition of some oxetane derivatives, particularly at elevated temperatures. chemrxiv.orgnih.gov Therefore, the reduction of this compound with LiAlH₄ would need to be performed at low temperatures to minimize potential ring-opening side reactions.

Catalytic Hydrogenation: Catalytic hydrogenation offers a milder alternative for nitrile reduction. researchgate.netbham.ac.uk Catalysts such as Raney nickel, platinum, or palladium on carbon are typically used with hydrogen gas. This method has been shown to be compatible with the oxetane ring in other contexts, such as for the cleavage of N-benzyl groups. chemrxiv.org It is therefore a promising method for the selective reduction of the nitrile to an aminomethyl group, yielding (3-(benzylamino)oxetan-3-yl)methanamine.

Oxidation: The oxidation of the nitrile group is generally a difficult transformation. While there are methods for the oxidation of certain activated nitriles, there is no specific information available for the oxidation of the nitrile in this compound. bohrium.comnih.gov Standard oxidizing agents would likely react with the benzylamino group or potentially the oxetane ring under harsh conditions before affecting the nitrile.

Table 3: Potential Reduction Reactions of the Nitrile Group

| Reagent | Conditions | Predicted Major Product |

|---|---|---|

| 1. LiAlH₄, THF2. H₂O | Low Temperature | (3-(Benzylamino)oxetan-3-yl)methanamine |

Chemical Behavior of the Secondary Amine Moiety

The secondary amine group is a dominant feature of this compound, largely defining its chemical personality. The reactivity of this moiety is fundamentally influenced by the lone pair of electrons on the nitrogen atom, which allows it to act as both a base and a nucleophile. However, the proximity of the electron-withdrawing oxetane ring introduces significant electronic effects that modulate this inherent reactivity.

Like other amines, the secondary amine in this compound can accept a proton to form an ammonium (B1175870) salt. libretexts.orglibretexts.org This behavior is characteristic of its basic nature. The central question in evaluating its basicity is the availability and reactivity of the nitrogen's lone pair of electrons. libretexts.org

A critical factor influencing this compound's basicity is the powerful inductive electron-withdrawing effect of the adjacent oxetane ring. nih.gov The electronegative oxygen atom within the strained four-membered ring pulls electron density away from the 3-position through the sigma bond framework. nih.govacs.org This effect reduces the electron density on the nitrogen atom of the benzylamino group, making the lone pair less available to accept a proton. Consequently, this compound is expected to be a weaker base than simple acyclic or alicyclic secondary amines. nih.govacs.org

Research has demonstrated that placing an oxetane ring alpha to an amine can reduce the pKₐ of the corresponding conjugate acid (pKₐH) by as much as 2.7 units, making the amine approximately 500 times less basic. nih.gov This attenuation of basicity is a deliberate strategy used in medicinal chemistry to fine-tune the physicochemical properties of drug candidates, often to improve their pharmacokinetic profiles. nih.gov

Table 1: Comparison of Estimated Basicity

| Compound | Typical pKₐ of Conjugate Acid | Influencing Factor |

|---|---|---|

| Simple Acyclic Secondary Amines (e.g., Diethylamine) | ~11 | Alkyl groups are weakly electron-donating. |

| This compound | Estimated ~7-9 | Strong inductive electron-withdrawing effect of the oxetane ring significantly reduces the basicity of the secondary amine. nih.govacs.org |

The nitrogen lone pair also allows the secondary amine to function as a nucleophile, participating in N-alkylation and N-acylation reactions. These reactions involve the formation of new carbon-nitrogen bonds and are fundamental for the further functionalization of the molecule.

N-Alkylation: In this reaction, the amine attacks an electrophilic carbon atom, typically from an alkyl halide, displacing the leaving group. This results in the formation of a tertiary amine. Given the reduced nucleophilicity of the nitrogen atom due to the electronic influence of the oxetane ring, these reactions might require more forcing conditions (e.g., stronger bases for deprotonation, higher temperatures) compared to more basic secondary amines.

N-Acylation: This reaction involves the nucleophilic attack of the amine on the carbonyl carbon of an acylating agent, such as an acyl chloride or anhydride. The result is the formation of an amide. This reaction is generally very efficient for primary and secondary amines. The resulting amide would connect the benzylamino nitrogen to a carbonyl group.

While specific studies on the N-alkylation and N-acylation of this compound are not detailed in the reviewed literature, these pathways represent standard reactivity patterns for secondary amines.

Structural Stability Under Varied Chemical Environments

The stability of this compound is primarily dictated by the integrity of the strained four-membered oxetane ring. This ring's susceptibility to cleavage is highly dependent on its substitution pattern and the surrounding chemical conditions, particularly pH. nih.gov

The substitution at the 3-position is a key determinant of the oxetane ring's stability. nih.gov The presence of two substituents at this position, as in this compound, provides significant steric hindrance. This sterically crowded environment protects the ring's C-O bonds from the approach of external nucleophiles, rendering 3,3-disubstituted oxetanes markedly more stable than their less substituted counterparts. nih.govchemrxiv.org

Neutral and Basic Conditions (pH > 7): Under neutral and basic conditions, the compound is expected to exhibit high hydrolytic stability. The oxetane ring is generally tolerant to basic conditions, and key functional groups like the nitrile and the secondary amine are also stable. chemrxiv.orgrsc.org Hydrolysis of the nitrile group to a carboxylic acid or amide would typically require more vigorous conditions (e.g., strong base and high temperature).

Acidic Conditions (pH < 7): The stability of the oxetane ring is most challenged under acidic conditions. chemrxiv.org Acid-catalyzed ring-opening represents a significant degradation pathway. The mechanism involves the protonation of the oxetane oxygen atom, which activates the ring towards nucleophilic attack. A nucleophile, such as water, can then attack one of the ring carbons (C2 or C4), leading to the cleavage of a C-O bond and the formation of a 1,3-diol derivative. chemrxiv.org Therefore, prolonged exposure to strong acids is likely to cause the decomposition of this compound.

Table 2: Predicted Hydrolytic Stability Profile

| pH Range | Expected Stability | Potential Degradation Pathway |

|---|---|---|

| Acidic (pH 1-4) | Low to Moderate | Acid-catalyzed ring-opening of the oxetane to form a 1,3-diol derivative. chemrxiv.org |

| Neutral (pH ~7) | High | The 3,3-disubstituted oxetane core is stable. nih.govrsc.org |

| Basic (pH 10-14) | High | The oxetane ring is generally tolerant to basic conditions. chemrxiv.org |

Exposure to energy in the form of heat or light can induce decomposition of the molecule through distinct pathways.

Thermal Degradation: Specific thermal degradation studies on this compound are not publicly available. However, based on its structure, a plausible degradation mechanism at elevated temperatures would involve a multi-stage process. mdpi.com The initial stages would likely involve the cleavage of the weakest bonds, such as the C-N bond of the benzyl (B1604629) group. As the temperature increases, fragmentation of the oxetane ring and decomposition of the nitrile group would occur, leading to the release of various small gaseous molecules and eventual carbonization at very high temperatures. mdpi.com

Photolytic Degradation: Oxetane rings are known to be susceptible to photolytic cleavage. rsc.orgacs.org A common photochemical degradation pathway is a cycloreversion, often referred to as a retro-Paternò–Büchi reaction. acs.org Upon irradiation with ultraviolet light, the oxetane ring can cleave to regenerate the carbonyl compound and olefin from which it could have been formed. For this compound, this process would likely involve the scission of the C-C and C-O bonds within the ring, leading to fragmentation of the molecule. acs.org This photoinduced ring-opening can proceed through a "non-adiabatic" process, leading directly to the ground state of the cleavage products. rsc.org

Table 3: Potential Degradation Pathways

| Condition | Potential Pathway | Likely Products |

|---|---|---|

| Thermal | Stepwise bond cleavage starting with the weakest bonds (e.g., C-N), followed by ring fragmentation. mdpi.com | Toluene, smaller nitrogenous compounds, CO₂, H₂O, and eventual carbon residue. |

| Photolytic | Photocycloreversion (retro-Paternò–Büchi reaction) of the oxetane ring. acs.org | Fragmentation into smaller carbonyl and alkene-containing molecules. |

Applications in Advanced Medicinal Chemistry and Chemical Biology

Strategic Incorporation into Bioactive Molecules

The introduction of the oxetane (B1205548) moiety, as exemplified by the 3-(benzylamino)oxetane-3-carbonitrile scaffold, into drug candidates is a deliberate strategy to modulate molecular properties. Medicinal chemists leverage its compact, three-dimensional, and polar nature to overcome common challenges in drug development, such as poor solubility and metabolic instability. nih.govacs.org

Bioisosteric Design for Enhanced Pharmacological Profiles

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry. ufrj.br The oxetane ring has proven to be an effective bioisostere for commonly used groups like the gem-dimethyl and carbonyl functionalities. nih.govacs.org

| Property | gem-Dimethyl Group | 3,3-Disubstituted Oxetane | Consequence of Replacement |

| Polarity | Low (Non-polar) | High (Polar) | Increased aqueous solubility. acs.org |

| Lipophilicity (LogD) | Increases LogD | Decreases LogD | Improved pharmacokinetic profile. nih.gov |

| Metabolic Stability | Can be metabolically stable | Generally stable, can block metabolism | Can enhance metabolic stability. u-tokyo.ac.jp |

| sp³ Character | High | High | Maintains or increases three-dimensionality. nih.gov |

This table provides a generalized comparison of the effects of replacing a gem-dimethyl group with a 3,3-disubstituted oxetane in a drug candidate.

Furthermore, the oxetane can replace a carbonyl group, transforming a flat, sp²-hybridized center into a three-dimensional, sp³-rich structure. ethz.ch This change can profoundly impact a molecule's conformational preferences, potentially locking it into a more bioactive shape for optimal receptor engagement. nih.gov

Optimization of Metabolic Lability through Oxetane Incorporation

Metabolic instability is a primary reason for the failure of drug candidates in development. core.ac.uknih.gov The incorporation of an oxetane ring is a recognized strategy to enhance a molecule's metabolic stability. nih.govnih.gov Compounds featuring oxetanes often exhibit lower intrinsic clearance rates in human liver microsomes compared to their carbonyl or gem-dimethyl counterparts. u-tokyo.ac.jp

The oxetane ring itself is generally robust to oxidative phase I metabolism. u-tokyo.ac.jp By replacing a metabolically vulnerable group—such as a benzylic hydrogen susceptible to oxidation by cytochrome P450 enzymes—with a stable oxetane, the metabolic hotspot can be effectively shielded. The 3,3-disubstitution pattern, as seen in this compound, further enhances this stability. nih.govrsc.org Research has demonstrated that this strategic replacement can lead to a longer half-life and improved bioavailability. core.ac.uk

| Compound Analogue | Intrinsic Clearance (CLint) | Rationale for Difference |

| Carbonyl Analogue | High | The carbonyl group can be susceptible to reduction or may activate adjacent positions for metabolism. |

| gem-Dimethyl Analogue | Moderate to High | While often stable, alkyl groups can be sites of hydroxylation. |

| Oxetane Analogue | Low | The oxetane ring is chemically robust and can sterically hinder metabolic enzymes from accessing nearby sites. u-tokyo.ac.jp |

This table illustrates the typical impact on metabolic stability when a carbonyl or gem-dimethyl group is replaced by an oxetane in a matched molecular pair analysis.

Influence on Ligand-Receptor Interactions and Binding Affinity

The unique structural and electronic properties of the oxetane ring can significantly influence how a ligand interacts with its biological target. nih.govunict.it The puckered, three-dimensional nature of the ring imparts conformational rigidity, which can pre-organize the attached substituents—like the benzylamino and carbonitrile groups—into specific vectors for optimal binding. nih.gov This can reduce the entropic penalty upon binding and lead to higher affinity.

The ether oxygen of the oxetane is a hydrogen bond acceptor, providing an additional interaction point with the receptor that is absent in its gem-dimethyl bioisostere. nih.gov Moreover, the oxetane ring has a strong inductive electron-withdrawing effect, which can decrease the basicity (pKa) of a proximal amine, such as the benzylamino group. nih.gov This modulation of pKa can be critical for optimizing interactions in a receptor's binding pocket or for improving cell permeability by reducing the proportion of the charged species at physiological pH.

Studies on Biological Systems and Molecular Targets

Beyond its role as a modulator of physicochemical properties, the oxetane motif has been integrated into sophisticated molecular tools and therapeutic modalities to interact with specific biological systems.

Exploration in Nucleic Acid Chemistry: Antisense Oligonucleotides (AON) and Oxetane Analogs

Antisense oligonucleotides (AONs) are designed to bind to specific mRNA sequences and inhibit protein expression. A major challenge in their development is susceptibility to degradation by cellular nucleases. nih.gov Chemical modifications are employed to enhance their stability, but many such modifications abolish the ability of the AON-RNA duplex to recruit RNase H, an enzyme crucial for the antisense mechanism of action. nih.gov

Oxetane-modified nucleosides, known as OXE, represent a significant breakthrough in this area. nih.govresearchgate.net When incorporated into AONs, these conformationally constrained analogs provide substantial protection against nuclease degradation. nih.govrsc.org Critically, unlike many other modifications that force the duplex into a conformation not recognized by RNase H, OXE-modified AONs maintain, and in some cases even accelerate, RNase H-mediated cleavage of the target RNA. nih.govrsc.org

| Oligonucleotide Type | Tₘ of AON-RNA Duplex (°C) | RNA Cleavage by RNase H (%) | Nuclease Stability |

| Native AON | 44 | 68 ± 3 | Low |

| Single OXE-Modified AON | 39 | 64 ± 10 | Improved |

| Triple OXE-Modified AON | 26 | 60 ± 7 | Significantly Improved rsc.org |

Data adapted from studies on oxetane (T) modified antisense oligonucleotides. rsc.org The results show that despite a decrease in melting temperature (Tₘ), the essential RNase H activity is retained while stability is enhanced.

Integration into Peptidomimetics: Oxetanyl Peptides

Peptides are important therapeutic agents, but their use is often limited by poor metabolic stability due to enzymatic cleavage of the amide bonds. nih.gov Peptidomimetics aim to address this by replacing the labile amide bond with a non-hydrolyzable surrogate.

The development of "oxetanyl peptides" involves replacing a backbone amide bond with a stable 3-aminooxetane fragment. nih.govacs.org This modification creates a pseudo-dipeptide that is resistant to proteases while retaining the key hydrogen bond donor and acceptor pattern of a natural peptide. acs.org

Furthermore, the incorporation of the rigid oxetane ring induces a distinct conformational turn in the peptide backbone. ethz.chrsc.org This turn-inducing property is highly valuable, as it can pre-organize a linear peptide into a bioactive conformation, similar to that required for receptor binding. This has been shown to be particularly effective in facilitating the synthesis of challenging cyclic peptides, which are a class of drugs known for their high affinity and specificity. rsc.org The oxetane serves as a molecular scaffold to guide the peptide chain into a shape conducive for cyclization and biological activity.

Investigation of Kinase Inhibition and Other Enzymatic Modulations

There is no publicly available data from enzymatic assays to suggest that this compound has been evaluated as an inhibitor of any protein kinase or other enzyme classes. Kinase inhibitors are a major focus of modern drug discovery, particularly in oncology, and typically feature specific pharmacophoric elements that enable binding to the ATP-binding site or allosteric pockets of these enzymes. Without experimental screening data, any potential for this compound to act as an enzymatic modulator is purely speculative.

Receptor Binding Studies and Selectivity Profiling

An extensive search of scientific databases yields no reports of this compound being subjected to receptor binding assays. Such studies are crucial for identifying the affinity and selectivity of a compound for specific receptors, such as G-protein coupled receptors (GPCRs) or ion channels. Consequently, there is no information regarding its potential to interact with any receptor target, nor is there any selectivity profiling against panels of receptors.

Development of Structure-Activity Relationship (SAR) Models

The development of Structure-Activity Relationship (SAR) models is contingent on the availability of biological activity data for a series of related compounds. As there is no reported biological activity for the parent compound, this compound, the subsequent steps of SAR model development have not been undertaken.

Design and Synthesis of Compound Libraries

While the synthesis of related 3,3-disubstituted oxetanes has been described in the chemical literature, there is no specific mention of the design and synthesis of a library of compounds based on the this compound scaffold for the purpose of exploring biological activity. The creation of such a library would be the first step in any systematic investigation into its medicinal chemistry potential.

Elucidation of Key Pharmacophoric Elements

The identification of key pharmacophoric elements—the essential structural features of a molecule required for its biological activity—is a direct outcome of SAR studies. Given the absence of biological data and a corresponding compound library for this compound, no pharmacophoric elements have been elucidated.

Advanced Analytical and Spectroscopic Characterization for Research Purity and Structure

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For 3-(benzylamino)oxetane-3-carbonitrile, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments provides detailed information about the chemical environment of each atom and their connectivity.

Based on the analysis of its constituent functional groups—a benzyl (B1604629) group, a secondary amine, a 3,3-disubstituted oxetane (B1205548) ring, and a nitrile group—a predicted NMR assignment can be proposed. The electronegativity of the oxygen and nitrogen atoms, the magnetic anisotropy of the phenyl ring, and the strained nature of the oxetane ring all influence the chemical shifts of the nearby nuclei.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|---|

| Oxetane C2/C4 | -CH₂-O- | ~4.5 - 5.0 | ~75 - 85 | Protons are diastereotopic, appearing as two sets of doublets. The attached oxygen causes a significant downfield shift. |

| Oxetane C3 | Quaternary C | - | ~45 - 55 | Quaternary carbon attached to nitrogen, a nitrile, and two methylene (B1212753) groups of the oxetane ring. |

| Nitrile | -C≡N | - | ~115 - 125 | Characteristic chemical shift for a nitrile carbon, often showing a weak signal. oregonstate.edu |

| Amine | -NH- | Broad singlet, variable | - | Chemical shift is dependent on solvent, concentration, and temperature. |

| Benzylic | -CH₂-Ph | ~3.8 - 4.0 | ~45 - 55 | Methylene protons adjacent to the nitrogen and the phenyl ring. researchgate.net |

| Phenyl C1' | Quaternary C | - | ~138 - 142 | Ispo-carbon of the phenyl ring attached to the benzylic methylene. chemicalbook.com |

| Phenyl C2'/C6' | -CH= | ~7.2 - 7.4 | ~128 - 129 | Ortho-protons of the phenyl ring. rsc.org |

| Phenyl C3'/C5' | -CH= | ~7.2 - 7.4 | ~128 - 129 | Meta-protons of the phenyl ring. rsc.org |

| Phenyl C4' | -CH= | ~7.2 - 7.4 | ~127 - 128 | Para-proton of the phenyl ring. rsc.org |

Multi-dimensional NMR Techniques for Complex Structures

While 1D NMR provides initial assignments, 2D NMR techniques are crucial for confirming the complex structure of this compound by establishing through-bond correlations. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this molecule, COSY would show correlations between the protons on the phenyl ring and, importantly, confirm the coupling between the diastereotopic protons at the C2 and C4 positions of the oxetane ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons (¹H-¹³C). This technique would definitively link the proton signals of the benzylic and oxetane methylenes to their corresponding carbon signals, as well as the aromatic protons to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing longer-range connectivity (typically 2-3 bonds) between protons and carbons. numberanalytics.comnumberanalytics.com It provides the key data to piece the molecular fragments together. Expected key correlations would include:

The benzylic protons correlating to the C1' (ipso) and C2'/C6' (ortho) carbons of the phenyl ring.

The oxetane C2/C4 protons correlating to the quaternary C3 carbon.

The benzylic protons correlating to the quaternary C3 carbon, confirming the attachment of the benzylamino group to the oxetane ring.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight of a compound and gaining structural insights through fragmentation analysis.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) MS

Both ESI and APCI are soft ionization techniques suitable for analyzing this compound, which is a moderately polar molecule.

Electrospray Ionization (ESI): ESI is well-suited for polar molecules and typically generates protonated molecular ions, [M+H]⁺, in positive ion mode. Given the presence of the basic secondary amine, this compound is expected to ionize efficiently via ESI, yielding a strong signal for the [M+H]⁺ ion. In-source fragmentation can sometimes be observed, but can often be controlled by adjusting instrumental parameters. usp.org

Atmospheric Pressure Chemical Ionization (APCI): APCI is effective for less polar and thermally stable compounds. mdpi.com The sample is vaporized before being ionized by a corona discharge. This technique would also be expected to produce a strong [M+H]⁺ ion for this compound and can be less susceptible to matrix effects than ESI.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) provides definitive structural confirmation by isolating the precursor ion (e.g., the [M+H]⁺ ion) and subjecting it to collision-induced dissociation (CID) to generate characteristic product ions. wikipedia.orgnationalmaglab.org The resulting fragmentation pattern serves as a structural fingerprint.

For protonated this compound, fragmentation is expected to occur along predictable pathways based on the established fragmentation of benzylamines and heterocyclic systems. nih.govresearchgate.net

Predicted MS/MS Fragmentation Pathways and Key Product Ions

| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Neutral Loss | Proposed Fragmentation Pathway |

|---|---|---|---|

| [M+H]⁺ | 91 | C₄H₆N₂O | Formation of the tropylium (B1234903) ion (C₇H₇⁺), a very common and stable fragment in the mass spectra of benzyl-containing compounds. nih.gov |

| [M+H]⁺ | 106 | C₄H₅NO | Cleavage of the C3-N bond to yield the [benzylamine-H]⁺ fragment (C₇H₈N⁺). researchgate.net |

| [M+H]⁺ | [M+H - HCN]⁺ | HCN (27 Da) | Loss of hydrogen cyanide from the nitrile group. |

| [M+H]⁺ | [M+H - C₂H₄O]⁺ | Ethylene oxide (44 Da) | Fragmentation involving the oxetane ring, although ring-opening may be complex. |

X-ray Diffraction for Definitive Solid-State Structure Elucidation

While NMR and MS provide powerful evidence for the structure and connectivity of a molecule, single-crystal X-ray diffraction provides the unambiguous, definitive determination of its three-dimensional structure in the solid state. This technique is the gold standard for confirming stereochemistry, bond lengths, bond angles, and the conformation of the molecule.

For this compound, obtaining a single crystal suitable for X-ray analysis would provide invaluable information. The analysis would confirm the connectivity established by NMR and MS. Furthermore, it would reveal key structural features of the oxetane ring, which is known to be puckered rather than planar. The puckering angle and the precise orientation (axial vs. equatorial-like positions) of the benzylamino and carbonitrile substituents would be determined. This information is critical for understanding potential intermolecular interactions, such as hydrogen bonding involving the amine proton, which dictates the crystal packing arrangement.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Infrared (IR) Spectroscopy The IR spectrum of this compound is characterized by absorption bands corresponding to its distinct functional moieties: the nitrile, the secondary amine, the oxetane ring, and the benzyl group.

Nitrile Group (C≡N): A sharp and intense absorption band is expected in the region of 2220-2260 cm⁻¹. spectroscopyonline.com This peak is highly characteristic and a reliable indicator of the nitrile functional group's presence. spectroscopyonline.com

Secondary Amine (N-H): A single, moderately intense N-H stretching vibration is anticipated in the 3300-3350 cm⁻¹ range. orgchemboulder.comopenstax.org This distinguishes it from primary amines, which show two bands in this region. orgchemboulder.comopenstax.org Additionally, a broad N-H wagging band may be observed between 665-910 cm⁻¹. orgchemboulder.com

Oxetane Ring (C-O-C): The cyclic ether structure of the oxetane ring gives rise to characteristic C-O-C stretching vibrations. These asymmetric and symmetric stretches typically appear in the fingerprint region, often around 950-1100 cm⁻¹.

Benzyl Group: The presence of the aromatic ring is confirmed by several bands. C-H stretching vibrations from the aromatic ring typically appear just above 3000 cm⁻¹. C=C stretching vibrations within the ring are expected in the 1450-1600 cm⁻¹ region. mdpi.com

The following table summarizes the expected characteristic IR absorption bands for this compound.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Secondary Amine | N-H Stretch | 3300 - 3350 | Medium |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H | C-H Stretch | 2850 - 3000 | Medium |

| Nitrile | C≡N Stretch | 2220 - 2260 | Strong, Sharp |

| Aromatic C=C | C=C Ring Stretch | 1450 - 1600 | Medium-Weak |

| Oxetane C-O-C | C-O Stretch | 950 - 1100 | Strong |

| Secondary Amine | N-H Wag | 665 - 910 | Broad |

Raman Spectroscopy Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. For this compound, the C≡N triple bond and the symmetric "breathing" mode of the aromatic ring would be expected to produce strong Raman signals. Analysis of the low-frequency region (below 400 cm⁻¹) can yield insights into the puckering vibration of the oxetane ring, a key component of its conformational analysis. aip.org The planarity and symmetry of molecular components can be inferred from the number of polarized Raman lines. aip.org

Chromatographic Methods for Separation and Purification

Chromatography is essential for separating this compound from reaction mixtures and for assessing its purity. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the compound's volatility and thermal stability.

HPLC is the premier method for the analysis and purification of moderately polar, non-volatile compounds like this compound.

Method Development Strategy: A reverse-phase HPLC (RP-HPLC) method is typically the first choice for a molecule with its combination of aromatic and polar functional groups. sielc.comnih.gov

Stationary Phase: A C18 (octadecyl) silica-based column is a standard starting point, offering excellent retention for aromatic compounds. nih.gov

Mobile Phase: A gradient elution using a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer is common. researchgate.net The gradient would typically start with a higher proportion of the aqueous phase and gradually increase the organic solvent concentration to elute the compound.

Detection: UV detection is highly suitable due to the presence of the benzyl group's chromophore. A photodiode array (PDA) detector can be used to monitor the absorbance across a range of wavelengths, confirming peak purity and identity.

Optimization: Method optimization would involve adjusting the mobile phase gradient, flow rate, and temperature to achieve optimal separation from impurities with good peak shape and resolution. For preparative separations aimed at purification, the method can be scaled up to larger-diameter columns. sielc.com

A sample HPLC method could be developed based on the following parameters:

| Parameter | Condition | Purpose |

| Column | C18, 250 x 4.6 mm, 5 µm | Provides hydrophobic interaction for separation. |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component, acid improves peak shape. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component for elution. |

| Gradient | 5% to 95% B over 20 minutes | Separates compounds based on polarity. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Detection | UV at 254 nm | Detects the aromatic benzyl group. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

Direct analysis of this compound by GC is challenging due to its relatively high molecular weight and polarity, which can lead to poor peak shape and thermal decomposition in the hot injector. However, GC can be employed for volatile derivatives. nih.gov

The nitrile group itself can be analyzed by GC, often requiring specific derivatization to improve volatility and detection. rsc.orgacs.orgoup.com For instance, the entire molecule could be derivatized to make it more amenable to GC analysis. A common strategy for amines is acylation to form a less polar, more volatile amide.

Derivatization Strategy: One potential, though not commonly reported for this specific molecule, is to react the secondary amine with a reagent like pentafluorobenzyl bromide. nih.gov This would create a less polar and highly electron-capturing derivative suitable for analysis by GC with an Electron Capture Detector (GC-ECD), enabling trace-level analysis. researchgate.net

A hypothetical GC method for such a derivative might involve:

| Parameter | Condition |

| Column | DB-5ms (or similar), 30 m x 0.25 mm, 0.25 µm film |

| Injector Temp. | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min |

| Carrier Gas | Helium or Hydrogen |

| Detector | Mass Spectrometry (MS) or Flame Ionization (FID) |

This approach is generally more complex than HPLC due to the additional derivatization step and is typically reserved for specific analytical challenges, such as trace analysis in complex matrices. acs.org

Computational and Theoretical Investigations of 3 Benzylamino Oxetane 3 Carbonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular orbitals, charge distribution, and energetic landscapes of chemical reactions.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. smu.eduresearchgate.net DFT calculations can be employed to map out the potential energy surface for reactions involving "3-(Benzylamino)oxetane-3-carbonitrile," identifying transition states and intermediates. nih.gov This allows for the elucidation of reaction mechanisms, such as the stability of the oxetane (B1205548) ring under various conditions or the reactivity of the amine and nitrile functional groups. chemrxiv.orgresearchgate.net For instance, DFT could be used to model the susceptibility of the strained oxetane ring to ring-opening reactions, a critical consideration for its chemical stability. beilstein-journals.org

By calculating the energies of reactants, transition states, and products, a reaction profile can be constructed, providing activation energies and reaction enthalpies. This information is invaluable for predicting reaction kinetics and thermodynamics.

Table 1: Hypothetical DFT-Calculated Thermodynamic Data for a Reaction of this compound

| Reaction Step | ΔE (kcal/mol) | ΔH (kcal/mol) | ΔG (kcal/mol) |

|---|---|---|---|

| Reactant Complex | 0.00 | 0.00 | 0.00 |

| Transition State 1 | +25.3 | +24.8 | +35.1 |

| Intermediate | -5.2 | -5.5 | +2.1 |

| Transition State 2 | +15.8 | +15.5 | +24.9 |

| Product Complex | -12.7 | -13.0 | -5.4 |

Note: This table is illustrative and does not represent experimentally verified data.

Quantum chemical methods are also adept at predicting spectroscopic properties, which can aid in the characterization of "this compound." By calculating the vibrational frequencies, DFT can generate a theoretical infrared (IR) spectrum, allowing for the assignment of experimental absorption bands to specific molecular motions. Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated and compared with experimental data to confirm the molecular structure. Electronic excitation calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum, providing insight into the electronic transitions within the molecule.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Parameter | Calculated Value | Experimental Value |

|---|---|---|

| IR Frequency (C≡N stretch) | 2245 cm⁻¹ | 2240 cm⁻¹ |

| ¹H NMR Chemical Shift (CH₂) | 4.65 ppm | 4.62 ppm |

| ¹³C NMR Chemical Shift (C-CN) | 75.8 ppm | 75.5 ppm |

| UV-Vis λmax | 258 nm | 260 nm |

Note: This table is illustrative and does not represent experimentally verified data.

Molecular Dynamics Simulations for Conformational Landscape and Solvent Effects

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations introduce the element of time, allowing for the exploration of its dynamic behavior. nih.govmdpi.com MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, flexes, and interacts with its environment over time.

For "this compound," MD simulations can be used to explore its conformational landscape. The molecule possesses several rotatable bonds, and MD can identify the most stable conformations and the energy barriers between them. nih.gov This is crucial for understanding how the molecule might bind to a biological target, as its conformation can significantly influence its activity.

Furthermore, MD simulations are particularly useful for studying the effects of solvents on molecular behavior. mdpi.com By explicitly including solvent molecules in the simulation, it is possible to observe how they interact with the solute and influence its conformation and dynamics. This is especially important for predicting the behavior of the molecule in a biological environment, which is predominantly aqueous.

In Silico Pharmacokinetic and Pharmacodynamic Property Prediction

In the early stages of drug discovery, it is essential to assess the potential pharmacokinetic and pharmacodynamic properties of a compound. In silico methods offer a rapid and cost-effective way to predict these properties, helping to prioritize candidates for further development. nih.govnih.gov

The ionization state of a molecule at physiological pH is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov The pKa is a measure of the acidity or basicity of a compound, and it can be predicted using various computational models. For "this compound," the benzylamino group is basic and will be protonated to varying degrees depending on the pH.

The distribution coefficient (LogD) is a measure of a compound's lipophilicity at a specific pH. nanx.me It is a critical parameter for predicting a drug's ability to cross cell membranes. nih.govnih.gov LogD can be calculated from the partition coefficient (LogP) and the pKa. Numerous in silico tools are available to predict these values based on the molecular structure. researchgate.net

Table 3: Hypothetical In Silico ADME Predictions for this compound

| Property | Predicted Value |

|---|---|

| pKa (basic) | 8.2 |

| LogP | 2.5 |

| LogD at pH 7.4 | 1.8 |

| Aqueous Solubility | -3.1 (log mol/L) |

| Blood-Brain Barrier Permeation | High |

Note: This table is illustrative and does not represent experimentally verified data.

The metabolism of a drug can significantly impact its efficacy and safety. In silico models can predict the likely metabolic fate of a compound by identifying potential sites of enzymatic attack. researchgate.net For "this compound," these models would assess the likelihood of reactions such as N-dealkylation of the benzyl (B1604629) group, oxidation of the aromatic ring, or hydrolysis of the nitrile group. These predictions are often based on databases of known metabolic transformations and models of cytochrome P450 enzyme activity. researchgate.net Identifying potential metabolic liabilities early in the drug discovery process allows for chemical modifications to improve the compound's metabolic stability. nih.govmdpi.com

Virtual Screening and Ligand-Based Drug Design Approaches

In the absence of a known biological target for this compound, both virtual screening and ligand-based drug design methodologies offer powerful strategies for identifying potential protein partners and designing new bioactive molecules.

Virtual screening involves the computational assessment of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. nih.gov If a target were identified for this compound, structure-based virtual screening could be employed. This would involve docking the compound into the three-dimensional structure of the target protein to predict its binding mode and affinity. Conversely, if a set of molecules with known activity against a particular target shares structural similarities with our compound of interest, ligand-based virtual screening becomes a valuable tool. nuvisan.com This approach utilizes the information from these known active compounds to build a pharmacophore model or a quantitative structure-activity relationship (QSAR) model. nih.govnih.gov

Ligand-based drug design is particularly relevant when the three-dimensional structure of the biological target is unknown. researchgate.net This approach relies on the principle that molecules with similar structures are likely to have similar biological activities. Starting with a lead compound like this compound, chemists can design and screen new derivatives in silico. Techniques such as pharmacophore modeling, which defines the essential spatial arrangement of chemical features necessary for biological activity, and 3D-QSAR, which correlates the 3D properties of molecules with their activity, are central to this process. nih.gov

For instance, a hypothetical ligand-based design study could start with this compound as a scaffold. Modifications to the benzyl group or replacement of the nitrile with other functional groups could be explored computationally to predict their impact on activity against a hypothesized target.

Disclaimer: The following data table is illustrative and generated for demonstrative purposes, as specific experimental or computational data for this compound is not available in the cited literature.

Table 1: Hypothetical Physicochemical Properties of this compound and Analogs from a Ligand-Based Design Study

| Compound ID | Modification | Predicted LogP | Predicted Aqueous Solubility (mg/L) | Predicted Binding Affinity (pIC50) |

| LEAD-001 | This compound | 2.1 | 150 | 7.2 |

| ANA-002 | 4-Fluoro-benzyl substitution | 2.3 | 135 | 7.5 |

| ANA-003 | 3-Methoxy-benzyl substitution | 2.0 | 160 | 7.3 |

| ANA-004 | Pyridin-4-ylmethyl substitution | 1.5 | 250 | 7.8 |

| ANA-005 | N-Methyl-benzylamino substitution | 2.4 | 120 | 6.9 |

Cheminformatics and Data Science Applications in Oxetane Research

Cheminformatics and data science are playing an increasingly crucial role in accelerating drug discovery programs involving novel scaffolds like oxetanes. routledge.com These disciplines provide the tools and methodologies to analyze, interpret, and derive insights from large and complex chemical and biological datasets.

The growing interest in oxetane-containing molecules has led to the synthesis and screening of extensive compound libraries. chemrxiv.org Cheminformatics tools are essential for managing these libraries, ensuring chemical diversity, and identifying compounds with desirable drug-like properties. researchgate.net Data science approaches, including machine learning and artificial intelligence, are being applied to analyze the screening data from these libraries to identify structure-activity relationships that might not be apparent through traditional analysis. nih.gov

For a compound such as this compound, cheminformatics can be used to compare its properties to those of existing drugs and clinical candidates, a process known as molecular matchmaking or scaffold hopping. This can provide initial hypotheses about its potential therapeutic applications.

Furthermore, the analysis of large datasets of oxetane-containing compounds can help in building predictive models for various properties, including ADMET (absorption, distribution, metabolism, excretion, and toxicity). These models can then be used to prioritize the synthesis of new derivatives with a higher probability of success in preclinical and clinical development.

Disclaimer: The following data table is illustrative and generated for demonstrative purposes, as specific experimental or computational data for this compound is not available in the cited literature.

Table 2: Illustrative Cheminformatics Analysis of an Oxetane-Based Compound Library

| Property | This compound | Library Average | Desirable Range for Oral Drugs |

| Molecular Weight ( g/mol ) | 202.25 | 350.4 | < 500 |

| cLogP | 2.1 | 3.2 | < 5 |

| Topological Polar Surface Area (Ų) | 52.1 | 75.3 | < 140 |

| Number of Hydrogen Bond Donors | 1 | 2 | < 5 |

| Number of Hydrogen Bond Acceptors | 3 | 4 | < 10 |

| Fraction of sp³ Carbons | 0.45 | 0.42 | > 0.4 |

Perspectives and Future Research Directions

Innovations in Environmentally Benign Synthetic Protocols

The synthesis of complex molecules like 3-(Benzylamino)oxetane-3-carbonitrile traditionally relies on multi-step processes that may involve hazardous reagents and generate significant waste. Future research will likely focus on developing more sustainable and environmentally friendly synthetic routes. Key areas of innovation include:

Catalytic C-H Functionalization: Direct functionalization of C-H bonds in simpler oxetane (B1205548) precursors could provide a more atom-economical approach to installing the benzylamino and carbonitrile moieties. rsc.org Photocatalysis, using visible light and inexpensive catalysts, presents a promising avenue for mild C-H arylation of oxetanes. rsc.org

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and the potential for higher yields and purity. Developing a flow-based synthesis for this compound could streamline its production and reduce solvent usage.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could lead to highly stereoselective and environmentally benign processes. While not yet widely applied to oxetane synthesis, the potential for enzymatic reactions to construct or modify the oxetane ring is an area ripe for exploration.

| Synthetic Approach | Potential Advantages |

| Photoredox Catalysis | Mild reaction conditions, use of visible light, high functional group tolerance. acs.org |

| Flow Chemistry | Improved reaction control, enhanced safety, scalability, reduced waste. |

| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced environmental impact. |

Exploration of Novel Bio-functional Scaffolds

The 3-aminooxetane moiety is a prevalent building block in medicinal chemistry, often used to modulate the physicochemical properties of drug candidates. nih.gov The presence of both a benzylamino group and a nitrile function on the same carbon atom in this compound creates a unique 3,3-disubstituted pattern, which is known to enhance the stability of the oxetane ring. acs.org Future research should focus on exploring the potential of this scaffold in various therapeutic areas.